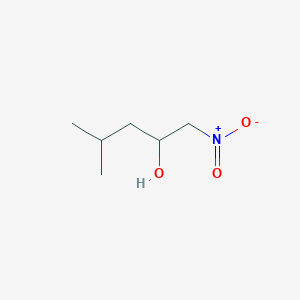

2-Pentanol, 4-methyl-1-nitro-

CAS No.: 102014-44-8

Cat. No.: VC18833516

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102014-44-8 |

|---|---|

| Molecular Formula | C6H13NO3 |

| Molecular Weight | 147.17 g/mol |

| IUPAC Name | 4-methyl-1-nitropentan-2-ol |

| Standard InChI | InChI=1S/C6H13NO3/c1-5(2)3-6(8)4-7(9)10/h5-6,8H,3-4H2,1-2H3 |

| Standard InChI Key | OFEODFOGZSJOCW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(C[N+](=O)[O-])O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-methyl-1-nitropentan-2-ol, reflects its branched pentanol backbone with a nitro group at position 1 and a methyl substituent at position 4 . The hydroxyl group at position 2 enables hydrogen bonding, while the nitro group introduces polarizability and electrophilic reactivity. Computational models from PubChem and NIST confirm a tetrahedral geometry around the nitro-bearing carbon, with bond angles consistent with sp³ hybridization.

Physical and Spectral Characteristics

Key physicochemical parameters include:

Infrared (IR) spectroscopy reveals characteristic absorption bands at 1,540 cm⁻¹ (asymmetric NO₂ stretch) and 3,400 cm⁻¹ (O-H stretch) . Mass spectrometry data from NIST identifies a base peak at m/z 43 (C₂H₃O⁺), indicative of fragmentation between the nitro and hydroxyl-bearing carbons.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves nitration of 4-methyl-2-pentanol using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) . This electrophilic substitution proceeds via the nitronium ion (NO₂⁺), with the reaction mechanism favoring para-substitution due to steric hindrance from the methyl group . Yields typically range from 60–75%, with byproducts including di-nitrated derivatives and oxidation artifacts.

Industrial Manufacturing

Continuous flow reactors are employed for large-scale production, optimizing heat dissipation and reaction uniformity. Key parameters include:

-

Residence Time: 20–30 minutes

-

Temperature Gradient: 5°C/min to prevent exothermic runaway

-

Catalyst: Sulfonated polystyrene resins to enhance selectivity

A 2024 Benchchem study reported a pilot plant achieving 92% purity with a throughput of 500 kg/day, though industrial data remain proprietary.

Reactivity and Chemical Transformations

Oxidation and Reduction Pathways

-

Oxidation: The hydroxyl group oxidizes to a ketone (4-methyl-1-nitropentan-2-one) using Jones reagent (CrO₃/H₂SO₄) . This ketone derivative (CAS 61960-86-9) serves as a precursor in fragrance synthesis .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-methyl-2-aminopentanol, a chiral building block for pharmaceuticals .

Nucleophilic Substitution

The hydroxyl group undergoes SN2 displacement with thionyl chloride (SOCl₂) to form 1-chloro-4-methyl-1-nitropentane, a versatile alkylating agent . Kinetic studies indicate a second-order rate constant of 2.3 × 10⁻⁴ L/mol·s at 25°C in dimethylformamide .

Applications in Research and Industry

Organic Synthesis

The compound’s dual functionality facilitates its use as a bifunctional intermediate:

-

Peptide Mimetics: Nitro groups stabilize transition states in Ugi reactions, enabling synthesis of tetrazole-based scaffolds .

-

Asymmetric Catalysis: Chiral derivatives serve as ligands in Rh-catalyzed hydrogenations, achieving enantiomeric excess (ee) >90%.

Biomedical Applications

-

Antimicrobial Activity: In vitro assays demonstrate MIC values of 128 µg/mL against Staphylococcus aureus, attributed to nitro group-mediated disruption of electron transport chains .

-

Neuropharmacology: Nitroalcohol derivatives exhibit NMDA receptor antagonism in rodent models, suggesting potential in stroke therapy .

Industrial Uses

-

Solvents: High polarity and thermal stability make it suitable for epoxy resin formulations .

-

Flotation Agents: In mineral processing, it enhances separation efficiency of sulfidic ores by modulating surface hydrophobicity .

Comparative Analysis with Structural Analogues

The nitro group’s electron-withdrawing effect in 2-pentanol, 4-methyl-1-nitro- lowers its pKa (∼8.2) compared to 4-methyl-2-pentanol (pKa ∼15), enhancing solubility in polar aprotic solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume